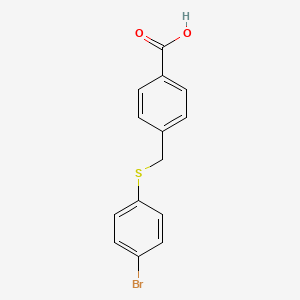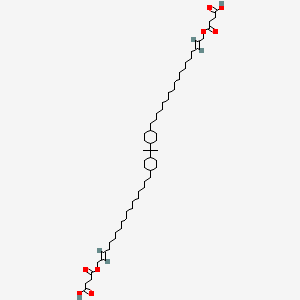
2-(2,4-Dibromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 405111 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 405111 involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions often involve controlled temperatures and pressures to ensure the purity and yield of NSC 405111.
Industrial Production Methods
In an industrial setting, the production of NSC 405111 is scaled up using large reactors and automated systems. The process is optimized to maximize efficiency and minimize waste. Industrial production methods also incorporate stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 405111 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 405111 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 405111 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Applications De Recherche Scientifique
NSC 405111 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: NSC 405111 is employed in studies involving cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: NSC 405111 is used in the manufacturing of various products, including pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of NSC 405111 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological outcomes, depending on the context and the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
NSC 405111 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Uniqueness
What sets NSC 405111 apart from these similar compounds is its unique stability and versatility. Unlike some other compounds, NSC 405111 is less prone to degradation and can be used in a broader range of applications. Its unique properties make it a valuable tool in scientific research and industrial applications.
Conclusion
NSC 405111 is a compound with significant potential in various scientific and industrial fields Its unique properties, coupled with its versatility, make it an important subject of study
Propriétés
Numéro CAS |
7496-23-3 |
|---|---|
Formule moléculaire |
C17H14Br2N2 |
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
(E)-2-(2,4-dibromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14Br2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9- |
Clé InChI |
UKHMTZPURLJSNJ-LCYFTJDESA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=C(C=C(C=C2)Br)Br |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


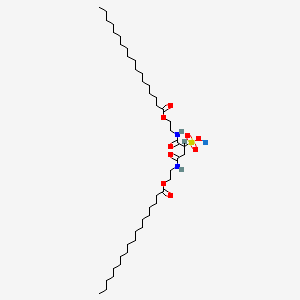
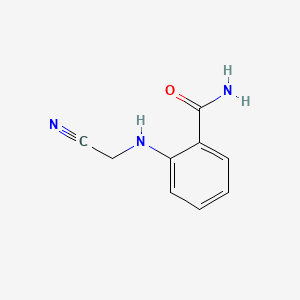

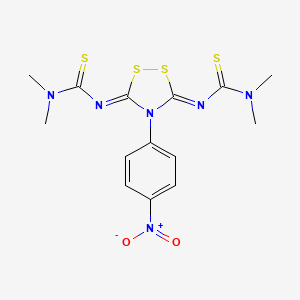
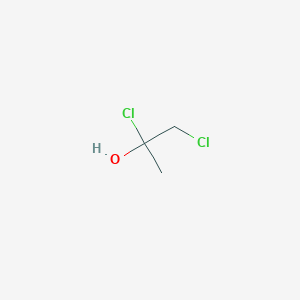
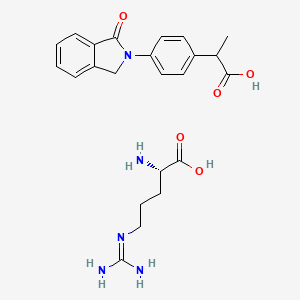
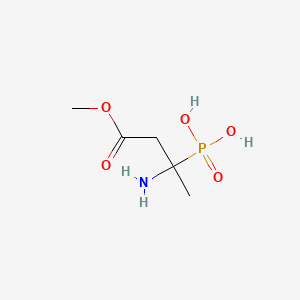
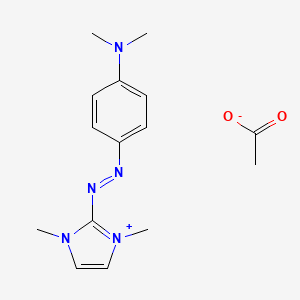
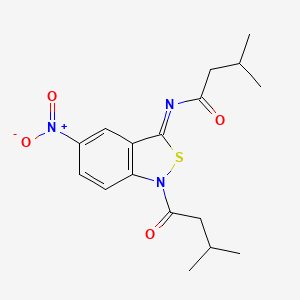


![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
